PHT-427 - 1191951-57-1

PHT-427

Catalog Number: EVT-287820
CAS Number: 1191951-57-1
Molecular Formula: C20H31N3O2S2
Molecular Weight: 409.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

PHT-427 is a synthetic small molecule inhibitor initially identified through a combination of computational modeling and high-throughput screening. [, ] It is classified as a dual inhibitor of the pleckstrin homology (PH) domain of both AKT (Protein Kinase B) and Phosphatidylinositol-Dependent Kinase 1 (PDPK1), two key enzymes involved in the phosphatidylinositol 3-kinase (PI3K) signaling pathway. [, , , , , ]

This pathway plays a crucial role in regulating cell growth, proliferation, survival, and metabolism. [] Dysregulation of the PI3K/AKT/PDPK1 pathway is implicated in various diseases, particularly cancer. [, , ] Therefore, PHT-427 has gained significant attention as a potential therapeutic agent for cancers and other conditions where PI3K/AKT/PDPK1 signaling is dysregulated. [, , , , , , , , , ]

Future Directions
  • Drug Delivery: Exploring novel drug delivery systems, like nanoparticles, can improve its therapeutic index and efficacy, as demonstrated in pancreatic cancer models. []

Compound Description: This series of compounds shares the core structure of 4-dodecyl-N-(1,3,4-thiadiazol-2-yl)benzenesulfonamide, which is the chemical name for PHT-427. The variation lies in the length of the alkyl chain attached to the benzene ring, ranging from C-4 to C-16. These analogues were synthesized and tested to investigate the impact of alkyl chain length on binding affinity and biological activity. []

Relevance: These analogues are structurally related to PHT-427 and provide insights into the structure-activity relationship. PHT-427, with its C-12 alkyl chain, demonstrated the highest binding affinity to the PH domains of both PDPK1 and Akt compared to the analogues with shorter (C4, C6, C8) alkyl chains. This suggests that the alkyl chain length is crucial for optimal interaction with the target proteins and subsequent biological activity. []

Paclitaxel

Compound Description: Paclitaxel is a widely used chemotherapy drug belonging to the taxane family. It exerts its anticancer effects by interfering with microtubule function, ultimately leading to cell cycle arrest and apoptosis. []

Relevance: While structurally unrelated to PHT-427, paclitaxel was investigated in combination therapy studies. Results showed that combining PHT-427 with paclitaxel resulted in greater than additive antitumor activity in breast cancer models. This suggests a potential synergistic effect between the two compounds, highlighting the possibility of enhancing therapeutic outcomes by targeting multiple pathways involved in cancer cell survival and proliferation. []

Erlotinib

Compound Description: Erlotinib is a tyrosine kinase inhibitor that specifically targets the epidermal growth factor receptor (EGFR). It is primarily used in the treatment of certain types of lung cancer and pancreatic cancer. []

Relevance: Similar to paclitaxel, erlotinib is not structurally related to PHT-427 but was included in combination therapy investigations. Results demonstrated that combining PHT-427 with erlotinib led to greater than additive antitumor activity in non-small cell lung cancer models. This finding further supports the potential of combination therapy approaches, where PHT-427's inhibition of the PI3K/Akt/PDPK1 pathway complements erlotinib's EGFR inhibition, resulting in enhanced anticancer effects. []

Rapamycin

Compound Description: Rapamycin, also known as sirolimus, is a macrolide compound that acts as an mTOR inhibitor. It exhibits immunosuppressive and antitumor activities and is used clinically in organ transplantation and cancer treatment. []

Relevance: Although structurally distinct from PHT-427, rapamycin was investigated in a study exploring combinatorial approaches for skin cancer prevention. The study found that rapamycin treatment led to increased Akt phosphorylation in the epidermis after solar-simulated light exposure. This effect was counteracted by PHT-427, a selective PDK1/Akt inhibitor. The combination of rapamycin and PHT-427 resulted in a significant reduction in tumor multiplicity compared to controls, suggesting a potential synergistic effect in suppressing skin tumor development. []

Source and Classification

PHT-427 is classified as a small molecule inhibitor within the pharmacological category of kinase inhibitors. Its chemical formula is C20H31N3O2S2C_{20}H_{31}N_{3}O_{2}S_{2}, with a molecular weight of 409.61 g/mol. The compound's CAS number is 1191951-57-1. It is primarily sourced from chemical suppliers and has been utilized in various research studies focusing on cancer biology and therapeutic interventions .

Synthesis Analysis

Methods and Technical Details

The synthesis of PHT-427 involves several established organic chemistry techniques. A common method includes the use of poly(lactic-co-glycolic acid) (PLGA) for drug delivery systems. In one protocol, 100 mg of PLGA is dissolved in dichloromethane (DCM), followed by the addition of 40 mg of PHT-427. This solution is emulsified in a polyvinyl alcohol (PVA) solution through rapid vortexing and sonication. The resultant nanoparticles undergo centrifugation and washing to ensure purity before lyophilization .

Key steps include:

  • Dissolving PLGA in DCM.
  • Emulsifying with PVA.
  • Sonication to create nanoparticles.
  • Centrifugation for separation.
  • Lyophilization for final product stabilization.

This method allows for controlled release and targeted delivery of PHT-427 in therapeutic applications.

Molecular Structure Analysis

Structure and Data

The molecular structure of PHT-427 features a complex arrangement that facilitates its interaction with the PH domains of Akt and PDPK1. The binding affinity for these targets is quantified by inhibition constants (Ki) of 2.7 µM for Akt and 5.2 µM for PDPK1, indicating significant potency .

The structural representation can be summarized as follows:

PropertyValue
Molecular FormulaC20H31N3O2S2C_{20}H_{31}N_{3}O_{2}S_{2}
Molecular Weight409.61 g/mol
CAS Number1191951-57-1
Chemical Reactions Analysis

Reactions and Technical Details

PHT-427 primarily functions through competitive inhibition of Akt and PDPK1, disrupting their phosphorylation activities on downstream substrates such as p70S6K and glycogen synthase kinase 3 beta (GSK3β). The compound does not significantly alter the total protein levels of Akt but effectively reduces its phosphorylation at the Ser473 residue .

In vitro studies have demonstrated that PHT-427 can inhibit cell proliferation in various cancer cell lines, showcasing its potential as an anticancer agent.

Mechanism of Action

Process and Data

The mechanism by which PHT-427 exerts its effects involves binding to the PH domains of Akt and PDPK1, inhibiting their activation by phosphatidylinositol 3,4,5-trisphosphate (PIP3). This inhibition leads to reduced signaling through the phosphatidylinositol 3-kinase pathway, which is crucial for cell growth and survival .

In preclinical models, particularly pancreatic cancer xenografts, administration of PHT-427 resulted in significant tumor growth inhibition when combined with other therapies such as erlotinib or paclitaxel .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

PHT-427 exhibits specific solubility characteristics; it is soluble in dimethyl sulfoxide at concentrations up to 45 mg/mL (approximately 109.86 mM). The compound should be stored at -20°C when in powder form or at -80°C when dissolved in solvent to maintain stability over time .

Key properties include:

  • Solubility: DMSO: 45 mg/mL
  • Storage Conditions: -20°C (powder), -80°C (in solvent)
Applications

Scientific Uses

PHT-427 has been primarily investigated for its potential applications in cancer therapy due to its ability to inhibit key signaling pathways involved in tumor growth. Its efficacy has been demonstrated in various cancer models, particularly those with mutations in the phosphatidylinositol 3-kinase pathway. Research indicates that PHT-427 may enhance the effects of other chemotherapeutic agents when used in combination therapies .

Properties

CAS Number

1191951-57-1

Product Name

PHT-427

IUPAC Name

4-dodecyl-N-(1,3,4-thiadiazol-2-yl)benzenesulfonamide

Molecular Formula

C20H31N3O2S2

Molecular Weight

409.6 g/mol

InChI

InChI=1S/C20H31N3O2S2/c1-2-3-4-5-6-7-8-9-10-11-12-18-13-15-19(16-14-18)27(24,25)23-20-22-21-17-26-20/h13-17H,2-12H2,1H3,(H,22,23)

InChI Key

BYWWNRBKPCPJMG-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)NC2=NN=CS2

Solubility

soluble in DMSO, not soluble in water.

Synonyms

PHT427; PHT-427; PHT 427.

Canonical SMILES

CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)NC2=NN=CS2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.